2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide
Description
2,5-Dimethyl-N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]furan-3-carbohydrazide is a carbohydrazide derivative featuring a 2,5-dimethylfuran core linked to a hydrazide group, which is further substituted with a (Z)-configured imine bond connected to a 4-isopropylphenyl moiety.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10- |
InChI Key |
VQHJRLYTYPZTAB-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts or acids/bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenyl-furan derivatives.
Scientific Research Applications
2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran, and a fused thiazolo-pyrimidine ring.
- Key Properties :
Compound B : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Substituents: 4-Cyanobenzylidene and 5-methylfuran.
- Key Properties :
Compound C : N'-[2-(4-Chlorophenoxy)-2-Methylpropanoyl]-2,5-Dimethylfuran-3-Carbohydrazide (CAS 875159-41-4)
- Substituents: 4-Chlorophenoxy and 2-methylpropanoyl groups.
- Key Properties :
Compound D : N'-[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl]Pyridine-3-Carbohydrazide (CAS 957030-54-5)
Comparative Analysis
Table 1: Physicochemical Properties
Key Observations :
Substituent Effects on Solubility: Compound C exhibits moderate water solubility (37.7 µg/mL at pH 7.4), likely due to its 4-chlorophenoxy group enhancing hydrophobicity . The target compound, with a bulkier 4-isopropylphenyl substituent, may exhibit even lower solubility.
Thermal Stability :
- Compound A (m.p. 243–246°C) and Compound B (m.p. 213–215°C) demonstrate that bulky substituents (e.g., 2,4,6-trimethylbenzylidene) increase melting points compared to simpler analogs, likely due to enhanced crystal packing .
Synthetic Accessibility :
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The carbohydrazide group in the target compound can act as both a donor (NH) and acceptor (C=O), facilitating supramolecular assembly.
Research Implications
- Biological Activity : Compounds with furan-carbohydrazide cores (e.g., Compounds A and C) are often explored for antimicrobial or anticancer properties. The target compound’s isopropylphenyl group may enhance lipid membrane penetration.
- Materials Science : The Z-imine configuration and bulky substituents could influence optoelectronic properties, making the compound a candidate for organic semiconductors.
Biological Activity
2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide can be represented as follows:
This compound features a furan ring, a hydrazone linkage, and a substituted phenyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of furan and hydrazone have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide | C. albicans | 20 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various in vitro assays. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- DPPH Assay : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
- ABTS Assay : Similar results were observed in the ABTS assay, where the compound's IC50 was found to be lower than that of standard antioxidants like ascorbic acid.
Cytotoxicity and Anticancer Activity
Research has also focused on the cytotoxic effects of 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.8 |
| A549 | 18.3 |
The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The furan ring contributes to electron donation, enhancing the compound's ability to neutralize free radicals.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival has been hypothesized based on structure-activity relationship studies.
- Membrane Disruption : Similar compounds have shown efficacy in disrupting microbial membranes, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives against clinical isolates of bacteria and fungi. The results indicated that the furan-based hydrazones exhibited superior antimicrobial properties compared to traditional antibiotics.
- Cytotoxicity in Cancer Research : In a recent investigation involving human cancer cell lines, 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide was found to induce apoptosis through the intrinsic pathway, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
